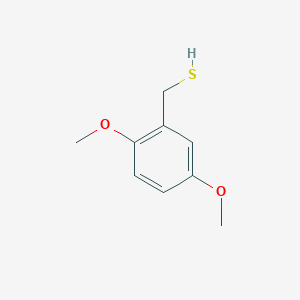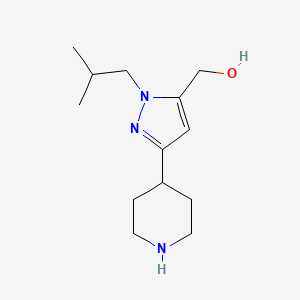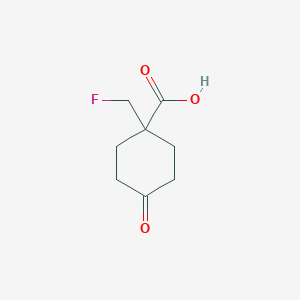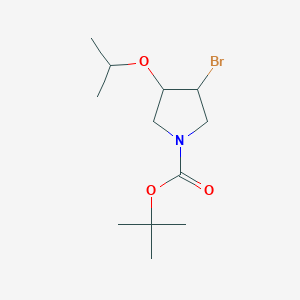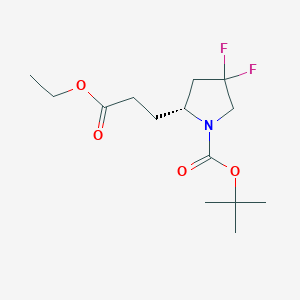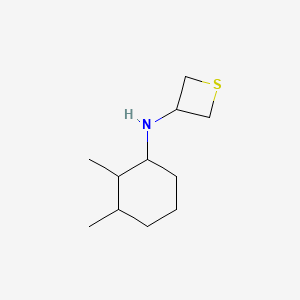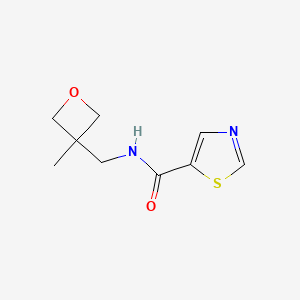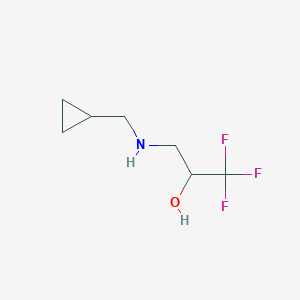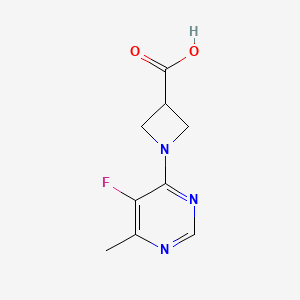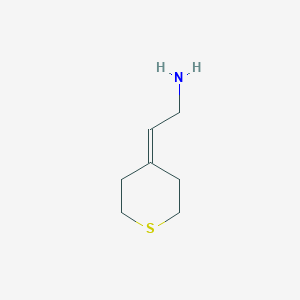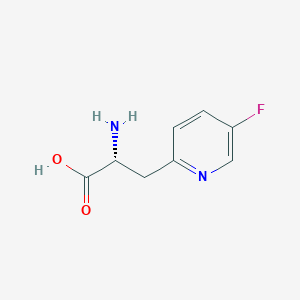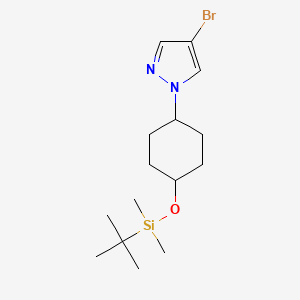
Rel-4-bromo-1-((1r,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rel-4-bromo-1-((1r,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-1H-pyrazole is a synthetic organic compound that features a bromine atom, a pyrazole ring, and a tert-butyldimethylsilyl-protected hydroxyl group on a cyclohexyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-4-bromo-1-((1r,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-1H-pyrazole typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an equivalent precursor.
Bromination: The pyrazole ring can be brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Cyclohexyl Derivative Formation: The cyclohexyl ring with a hydroxyl group can be synthesized separately and then protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base.
Coupling: The brominated pyrazole and the protected cyclohexyl derivative can be coupled using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the bromine or the tert-butyldimethylsilyl-protected hydroxyl group.
Reduction: Reduction reactions could target the bromine atom, potentially converting it to a hydrogen atom or another substituent.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) under appropriate conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the cyclohexyl ring or the pyrazole ring.
Reduction: Products may include de-brominated pyrazole derivatives.
Substitution: Products may include azide or thiol-substituted pyrazole derivatives.
科学研究应用
Rel-4-bromo-1-((1r,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-1H-pyrazole may have applications in:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in the study of biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery or as a pharmacophore in medicinal chemistry.
Industry: Use in the synthesis of specialty chemicals or materials.
作用机制
The mechanism of action of Rel-4-bromo-1-((1r,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-1H-pyrazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the bromine atom and the tert-butyldimethylsilyl group could affect its binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-bromo-1H-pyrazole: Lacks the cyclohexyl and tert-butyldimethylsilyl groups.
1-((1r,4r)-4-hydroxycyclohexyl)-1H-pyrazole: Lacks the bromine atom and the tert-butyldimethylsilyl protection.
tert-butyldimethylsilyl-protected alcohols: Similar in terms of the protective group but different in the core structure.
Uniqueness
Rel-4-bromo-1-((1r,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-1H-pyrazole is unique due to the combination of the bromine atom, the pyrazole ring, and the tert-butyldimethylsilyl-protected cyclohexyl ring
属性
分子式 |
C15H27BrN2OSi |
|---|---|
分子量 |
359.38 g/mol |
IUPAC 名称 |
[4-(4-bromopyrazol-1-yl)cyclohexyl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C15H27BrN2OSi/c1-15(2,3)20(4,5)19-14-8-6-13(7-9-14)18-11-12(16)10-17-18/h10-11,13-14H,6-9H2,1-5H3 |
InChI 键 |
GAHFSRMZIMCTJZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(CC1)N2C=C(C=N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



